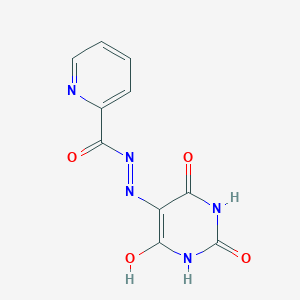
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat various mental disorders such as obsessive-compulsive disorder (OCD), major depressive disorder, and panic disorder. Clomipramine has been widely used in clinical practice due to its effectiveness in treating these disorders.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide involves the inhibition of the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and other emotional states. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. For example, it can cause sedation, dry mouth, constipation, and blurred vision. It can also increase heart rate and blood pressure. These effects are due to the drug's ability to interact with various receptors in the body, including serotonin receptors, adrenergic receptors, and histamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the underlying mechanisms of mental disorders. However, one limitation of this compound is that it has a relatively low selectivity for serotonin and norepinephrine reuptake inhibition, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide. One area of interest is the development of more selective serotonin and norepinephrine reuptake inhibitors that have fewer side effects than this compound. Another area of research is the identification of new targets for the treatment of mental disorders, such as glutamate receptors or neuropeptide receptors. Additionally, there is a need for further research on the long-term effects of this compound and other antidepressant drugs on the brain and body.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide involves the condensation of 5-chloro-2-methoxybenzoic acid with 2-dimethylaminoethyl chloride to form 5-chloro-2-methoxy-N-(2-dimethylaminoethyl)benzamide. This intermediate is then reacted with 2-methylbutyryl chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide has been extensively studied for its therapeutic effects on mental disorders such as OCD, major depressive disorder, and panic disorder. In addition to its clinical applications, this compound has also been used in scientific research to study the underlying mechanisms of these disorders. For example, studies have shown that this compound can reduce the symptoms of OCD by inhibiting the reuptake of serotonin and norepinephrine.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-8(2)12(15)14-10-7-9(13)5-6-11(10)16-3/h5-8H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPOOKIHKRMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5012527.png)
![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)

![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)